molecular formula C16H18O4 B14131442 Tert-butyl (4-methoxynaphthalen-1-yl) carbonate

Tert-butyl (4-methoxynaphthalen-1-yl) carbonate

Cat. No.: B14131442
M. Wt: 274.31 g/mol
InChI Key: AIWFGHHGWWYJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-methoxynaphthalen-1-yl) carbonate: is a chemical compound with the molecular formula C16H20O3 It is known for its unique structural properties, which include a tert-butyl group attached to a methoxynaphthalene moiety via a carbonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-methoxynaphthalen-1-yl) carbonate typically involves the reaction of 4-methoxynaphthol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:

4-Methoxynaphthol+tert-Butyl chloroformateTert-butyl (4-methoxynaphthalen-1-yl) carbonate+HCl\text{4-Methoxynaphthol} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-Methoxynaphthol+tert-Butyl chloroformate→Tert-butyl (4-methoxynaphthalen-1-yl) carbonate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or organometallic reagents like Grignard reagents.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate is used as an intermediate in organic synthesis. It serves as a protecting group for phenols and alcohols, allowing selective reactions to occur on other functional groups.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbonate esters. It may also serve as a model compound for studying the metabolism of similar esters in biological systems.

Medicine: Potential applications in medicinal chemistry include the development of prodrugs. The carbonate ester linkage can be hydrolyzed in vivo to release the active drug molecule.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-methoxynaphthalen-1-yl) carbonate involves the hydrolysis of the carbonate ester linkage. This reaction is catalyzed by enzymes such as esterases or can occur under acidic or basic conditions. The hydrolysis results in the release of 4-methoxynaphthol and tert-butyl alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl (4-hydroxynaphthalen-1-yl) carbonate
  • Tert-butyl (4-methoxyphenyl) carbonate
  • Tert-butyl (4-methoxybenzyl) carbonate

Comparison: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. Compared to similar compounds with phenyl or benzyl groups, the naphthalene ring provides additional stability and reactivity, making it suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl (4-methoxynaphthalen-1-yl) carbonate

InChI

InChI=1S/C16H18O4/c1-16(2,3)20-15(17)19-14-10-9-13(18-4)11-7-5-6-8-12(11)14/h5-10H,1-4H3

InChI Key

AIWFGHHGWWYJMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.